1,4-Diethylanthracene

Description

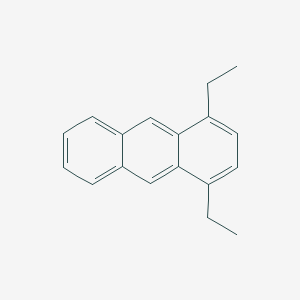

1,4-Diethylanthracene is an anthracene derivative with ethyl groups substituted at the 1- and 4-positions of the central aromatic ring. Ethyl substituents likely enhance hydrophobicity and steric bulk compared to smaller alkyl or polar groups, influencing solubility, reactivity, and optoelectronic behavior .

Properties

CAS No. |

130798-78-6 |

|---|---|

Molecular Formula |

C18H18 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

1,4-diethylanthracene |

InChI |

InChI=1S/C18H18/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h5-12H,3-4H2,1-2H3 |

InChI Key |

HRWVNUBBQQDECV-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC |

Canonical SMILES |

CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC |

Synonyms |

1,4-Diethylanthracene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

1,4-Dimethylanthracene

- Structure : Methyl groups at 1- and 4-positions (C₁₆H₁₄) vs. ethyl groups in 1,4-diethylanthracene.

- Molecular Weight : 206.28 g/mol (vs. higher for diethyl due to C₂H₅ groups) .

- Physical Properties : Lower solubility in polar solvents compared to hydroxylated analogs. Ethyl groups in this compound would further reduce polarity, increasing hydrophobicity.

- Applications : Anthracene derivatives are used in organic electronics; methyl/ethyl substitutions modulate charge transport and fluorescence .

1,4-Dimethylanthraquinone

- Structure : Two methyl groups and two ketone groups (C₁₆H₁₂O₂; MW 236.27 g/mol) .

- Physical Properties : Higher melting point (133–135°C) due to polar ketone groups vs. lower melting points for alkylated anthracenes.

- Reactivity: Quinone moieties enable redox activity, unlike purely aromatic this compound.

- Applications: Used in dyes and pharmaceuticals; polar structure contrasts with nonpolar ethylanthracene .

9,10-Dioxoanthracene-1,4-dianhydride

- Reactivity : Highly electrophilic due to electron-withdrawing groups, enabling nucleophilic reactions. This compound, with electron-donating ethyl groups, would exhibit contrasting reactivity (e.g., in electrophilic substitution).

- Crystallography : Single-crystal X-ray data confirm planar anthracene core; ethyl substituents may introduce steric distortions .

1,4-Dihydroxynaphthalene

- Structure : Hydroxyl groups on naphthalene (C₁₀H₈O₂; MW 160.17 g/mol) .

- Physical Properties : High solubility in polar solvents (vs. low solubility for ethylanthracene).

- Applications : Used in dyes and polymers; hydroxyl groups enable hydrogen bonding, absent in alkylated anthracenes .

Data Table: Key Properties of Compared Compounds

*Estimated properties based on structural analogs.

Chemical Reactivity and Functional Differences

- Electron Effects: Ethyl groups donate electrons via induction, increasing anthracene ring electron density. This contrasts with electron-withdrawing groups (e.g., ketones in anthraquinones), which reduce electron density and alter reactivity .

- Optical Properties : Fluorescence hypsochromic shifts observed in diphenylanthracenes () suggest ethyl substitution may similarly affect emission spectra due to conjugation changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.